Edecesertib

Description

This compound is a small molecule drug with a maximum clinical trial phase of II (across all indications) and has 2 investigational indications.

Structure

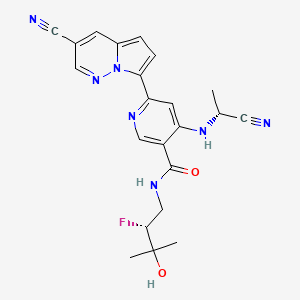

2D Structure

3D Structure

Properties

CAS No. |

2408839-73-4 |

|---|---|

Molecular Formula |

C22H22FN7O2 |

Molecular Weight |

435.5 g/mol |

IUPAC Name |

4-[[(1R)-1-cyanoethyl]amino]-6-(3-cyanopyrrolo[1,2-b]pyridazin-7-yl)-N-[(2R)-2-fluoro-3-hydroxy-3-methylbutyl]pyridine-3-carboxamide |

InChI |

InChI=1S/C22H22FN7O2/c1-13(8-24)29-17-7-18(19-5-4-15-6-14(9-25)10-28-30(15)19)26-11-16(17)21(31)27-12-20(23)22(2,3)32/h4-7,10-11,13,20,32H,12H2,1-3H3,(H,26,29)(H,27,31)/t13-,20-/m1/s1 |

InChI Key |

HORBHQPSWJRDSV-ZUOKHONESA-N |

Isomeric SMILES |

C[C@H](C#N)NC1=CC(=NC=C1C(=O)NC[C@H](C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N |

Canonical SMILES |

CC(C#N)NC1=CC(=NC=C1C(=O)NCC(C(C)(C)O)F)C2=CC=C3N2N=CC(=C3)C#N |

Origin of Product |

United States |

Foundational & Exploratory

GS-5718: A Technical Overview of IRAK-4 Signaling Pathway Inhibition

For Researchers, Scientists, and Drug Development Professionals

Introduction

GS-5718, also known as Edecesertib, is a potent and selective, orally bioavailable small molecule inhibitor of the Interleukin-1 Receptor-Associated Kinase 4 (IRAK-4).[1][2] IRAK-4 is a critical kinase in the signaling cascade downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), playing a pivotal role in the innate immune response. Dysregulation of this pathway is implicated in the pathophysiology of various autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of GS-5718, focusing on its mechanism of action, preclinical and clinical data, and the experimental protocols used to characterize its activity.

Core Mechanism: Inhibition of the IRAK-4 Signaling Pathway

IRAK-4 is the most upstream kinase in the Myddosome signaling complex, which forms upon activation of TLRs (except TLR3) and IL-1Rs. Upon ligand binding, these receptors recruit adaptor proteins like MyD88, which in turn recruits IRAK-4. IRAK-4 then autophosphorylates and subsequently phosphorylates IRAK-1, initiating a downstream signaling cascade that leads to the activation of transcription factors such as NF-κB and AP-1. This results in the production of pro-inflammatory cytokines and chemokines, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interferon-alpha (IFN-α).

GS-5718 exerts its therapeutic effect by binding to the ATP-binding site of IRAK-4, thereby preventing its kinase activity. This inhibition blocks the phosphorylation of IRAK-1 and halts the downstream signaling cascade, leading to a reduction in the production of inflammatory mediators.

IRAK-4 Signaling Pathway and GS-5718 Inhibition

Caption: IRAK-4 signaling pathway and the inhibitory action of GS-5718.

Quantitative Data

The following tables summarize the available quantitative data for GS-5718 from preclinical and clinical studies.

Table 1: In Vitro Potency of GS-5718

| Assay Type | Cell Line/System | Stimulant | Measured Endpoint | IC50/EC50 (nM) |

| Cellular | Human Monocytes | LPS | TNFα release | 191[2] |

Table 2: Clinical Pharmacodynamics of GS-5718 in Healthy Volunteers

| Dose | Dosing Regimen | Assay | Stimulant | Measured Endpoint | Result |

| > 15 mg | Single and Multiple Doses | Whole Blood | R848 (TLR7/8 agonist) | TNF-α secretion | Significant dose-dependent decrease[3] |

| 50 mg and 150 mg | Single and Multiple Doses | Whole Blood | R848 (TLR7/8 agonist) | TNF-α secretion | >90% sustained inhibition 24 hours post-dose[3] |

Experimental Protocols

Whole Blood Assay for IRAK-4 Inhibition

This protocol describes a general method for assessing the pharmacodynamic activity of IRAK-4 inhibitors like GS-5718 in a physiologically relevant matrix.

Objective: To measure the inhibitory effect of a compound on the production of pro-inflammatory cytokines in human whole blood following stimulation with a TLR agonist.

Materials:

-

Freshly collected human whole blood in heparin-containing tubes.

-

RPMI 1640 medium.

-

TLR agonist (e.g., R848 for TLR7/8 or LPS for TLR4).

-

Test compound (GS-5718) at various concentrations.

-

96-well cell culture plates.

-

CO2 incubator (37°C, 5% CO2).

-

Centrifuge.

-

ELISA or other immunoassay kits for cytokine quantification (e.g., TNF-α, IL-6).

-

Plate reader.

Procedure:

-

Blood Collection and Handling: Collect whole blood from healthy donors into sodium heparin tubes. All steps should be performed under sterile conditions.

-

Compound Preparation: Prepare a dilution series of GS-5718 in an appropriate solvent (e.g., DMSO) and then further dilute in RPMI 1640 to the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed a non-toxic level (typically ≤0.5%).

-

Assay Setup:

-

In a 96-well plate, add a small volume of the diluted compound to the appropriate wells.

-

Include vehicle control (solvent only) and unstimulated control (no compound, no stimulant) wells.

-

Add freshly collected whole blood to each well.

-

Pre-incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for compound equilibration.

-

-

Stimulation:

-

Prepare the TLR agonist (e.g., R848 or LPS) at the desired final concentration in RPMI 1640.

-

Add the stimulant to all wells except the unstimulated controls.

-

-

Incubation: Incubate the plate for a specified duration (e.g., 6-24 hours) at 37°C in a 5% CO2 incubator.

-

Sample Collection:

-

After incubation, centrifuge the plate to pellet the blood cells.

-

Carefully collect the supernatant (plasma) for cytokine analysis.

-

-

Cytokine Measurement:

-

Quantify the concentration of the target cytokine (e.g., TNF-α) in the collected plasma samples using a validated ELISA or other immunoassay method according to the manufacturer's instructions.

-

-

Data Analysis:

-

Calculate the percent inhibition of cytokine production for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the compound concentration and determine the IC50 value using a suitable curve-fitting model.

-

Experimental Workflow: Whole Blood Assay

Caption: Workflow for the whole blood cytokine release assay.

Clinical Development

GS-5718 (this compound) has been evaluated in Phase 1 clinical trials in healthy volunteers and is currently under investigation for the treatment of lupus erythematosus.[1] Phase 1 studies have demonstrated that GS-5718 is generally well-tolerated and exhibits a pharmacokinetic and pharmacodynamic profile that supports once-daily dosing.[3] The potent and sustained inhibition of TNF-α production observed in these studies provides clinical proof-of-mechanism for IRAK-4 inhibition by GS-5718.[3]

Conclusion

GS-5718 is a potent and selective IRAK-4 inhibitor that effectively blocks TLR and IL-1R signaling, leading to a significant reduction in the production of key pro-inflammatory cytokines. Preclinical and early clinical data demonstrate a promising profile for the treatment of autoimmune and inflammatory diseases. The whole blood assay serves as a valuable tool for assessing the pharmacodynamic activity of IRAK-4 inhibitors and guiding clinical dose selection. Further clinical investigation is ongoing to establish the therapeutic efficacy and safety of GS-5718 in patient populations.

References

- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

An In-depth Technical Guide to Interleukin-1 Receptor-Associated Kinase 4 (IRAK4) and the Investigational Inhibitor Edecesertib

For Researchers, Scientists, and Drug Development Professionals

Abstract

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a critical serine/threonine kinase that functions as a master regulator of innate immune signaling. Positioned at the apex of the MyD88-dependent pathway, it integrates signals from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), leading to the activation of downstream inflammatory cascades. Dysregulation of IRAK4 signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. Edecesertib (formerly GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of IRAK4 that has shown promise in preclinical and clinical investigations for the treatment of inflammatory conditions such as lupus erythematosus. This technical guide provides a comprehensive overview of IRAK4 biology, its role in signaling pathways, and a detailed profile of this compound, including its mechanism of action, available preclinical and clinical data, and relevant experimental protocols.

The Central Role of IRAK4 in Innate Immunity

Interleukin-1 receptor-associated kinase 4 (IRAK4) is a pivotal enzyme in the innate immune system, acting as a key mediator for signals originating from Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs).[1][2] These receptors recognize a wide array of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs), initiating an inflammatory response.

Upon ligand binding to a TLR or IL-1R, the adaptor protein Myeloid differentiation primary response 88 (MyD88) is recruited to the receptor complex. MyD88 then recruits IRAK4 through interactions between their respective death domains.[2] This proximity facilitates the autophosphorylation and activation of IRAK4. Activated IRAK4, in turn, phosphorylates and activates other members of the IRAK family, such as IRAK1 and IRAK2.[3] This leads to the formation of a larger signaling complex, the Myddosome.

The activated IRAK complex, along with TRAF6, an E3 ubiquitin ligase, dissociates from the receptor and activates downstream signaling pathways, including the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.[4] This cascade ultimately results in the production of pro-inflammatory cytokines and chemokines, such as tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β), which are crucial for orchestrating the inflammatory response.[5] Given its central role, the kinase activity of IRAK4 is essential for robust TLR-mediated innate immune responses.[6]

IRAK4 Signaling Pathway

The MyD88-dependent signaling pathway initiated by TLR and IL-1R activation is a critical component of the innate immune response. The central role of IRAK4 in this cascade is depicted in the following diagram.

This compound (GS-5718): A Potent and Selective IRAK4 Inhibitor

This compound, also known as GS-5718, is an orally active small molecule that potently and selectively inhibits the kinase activity of IRAK4.[7] By targeting this key upstream kinase, this compound effectively blocks the signaling cascade that leads to the production of multiple pro-inflammatory cytokines.[5]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of IRAK4. It binds to the ATP-binding pocket of the IRAK4 kinase domain, preventing the phosphorylation of its downstream substrates, IRAK1 and IRAK2. This inhibition effectively halts the propagation of the inflammatory signal, leading to a reduction in the activation of NF-κB and MAPK pathways and a subsequent decrease in the production of inflammatory mediators.

Preclinical Profile of this compound

This compound has demonstrated potent inhibition of IRAK4 kinase activity. While a comprehensive public KINOMEscan profile is not available, initial data indicate high selectivity.

| Target | Assay Type | IC50 (nM) | Selectivity vs. Other Kinases |

| IRAK4 | Kinase Assay | 0.52 | >500-fold |

Note: Specific quantitative data for a full kinase panel are not publicly available.

This compound effectively suppresses the production of pro-inflammatory cytokines in cellular assays.

| Cell Type | Stimulant | Cytokine Measured | EC50 (nM) |

| Human Monocytes | LPS | TNF-α | 191[8] |

Pharmacokinetic studies in preclinical species have demonstrated that this compound possesses properties suitable for oral administration.[6]

| Species | Route of Administration | Key Findings |

| Mouse | Oral | Efficacious in a lupus model.[6] |

| Rat | Oral / IV | Favorable pharmacokinetic profile.[6] |

| Dog | Oral / IV | Well-tolerated in toxicity studies.[6] |

Note: Specific quantitative pharmacokinetic parameters (Cmax, Tmax, t1/2, F) are not publicly available.

This compound has shown efficacy in a murine model of spontaneous lupus (NZB/W F1 mice).[6] Treatment with this compound resulted in improved survival and a reduction in disease pathology.[6]

Clinical Development of this compound

This compound has been evaluated in Phase 1 and Phase 2 clinical trials for inflammatory diseases, including cutaneous lupus erythematosus (CLE).[4]

A Phase 1 study in healthy volunteers assessed the safety, tolerability, and pharmacokinetics of single and multiple ascending doses of this compound.

| Dose Levels | Key Findings |

| Up to 150 mg (single and multiple doses) | Generally well-tolerated. Pharmacokinetic profile supports once-daily dosing. |

Note: Specific quantitative pharmacokinetic data from this study are not publicly available.

A Phase 2 clinical trial was conducted to evaluate the efficacy and safety of this compound in patients with CLE.[4]

| Study Design | Primary Endpoint | Key Findings |

| Randomized, placebo-controlled | Change from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index (CLASI-A) score | Efficacy data has not been publicly released. |

Note: Specific quantitative efficacy data (e.g., mean change in CLASI-A score, p-values) are not publicly available.

Experimental Protocols

IRAK4 Kinase Assay

Objective: To determine the in vitro inhibitory activity of a compound against IRAK4 kinase.

Materials:

-

Recombinant human IRAK4 enzyme

-

Kinase buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

-

ATP

-

Peptide substrate (e.g., a peptide derived from a known IRAK4 substrate)

-

Test compound (this compound)

-

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

-

384-well plates

Procedure:

-

Prepare serial dilutions of the test compound in DMSO.

-

Add a small volume of the diluted compound to the wells of a 384-well plate.

-

Add the IRAK4 enzyme to the wells and incubate briefly at room temperature to allow for compound binding.

-

Initiate the kinase reaction by adding a mixture of the peptide substrate and ATP.

-

Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).

-

Stop the reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's instructions.

-

Calculate the percent inhibition of IRAK4 activity for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

LPS-Induced TNF-α Release in Human Monocytes

Objective: To assess the cellular potency of a compound in inhibiting TLR4-mediated cytokine production.

Materials:

-

Human peripheral blood mononuclear cells (PBMCs) or isolated monocytes

-

Cell culture medium (e.g., RPMI 1640 with 10% fetal bovine serum)

-

Lipopolysaccharide (LPS)

-

Test compound (this compound)

-

TNF-α ELISA kit

-

96-well cell culture plates

Procedure:

-

Isolate human monocytes from PBMCs by adherence or magnetic cell sorting.

-

Plate the monocytes in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with serial dilutions of the test compound for a specified time (e.g., 1 hour).

-

Stimulate the cells with LPS (e.g., 100 ng/mL) to induce TNF-α production.

-

Incubate the cells for a defined period (e.g., 4-6 hours) at 37°C.

-

Collect the cell culture supernatants.

-

Measure the concentration of TNF-α in the supernatants using an ELISA kit according to the manufacturer's instructions.

-

Calculate the percent inhibition of TNF-α production for each compound concentration and determine the EC50 value.

NZB/W F1 Mouse Model of Lupus

Objective: To evaluate the in vivo efficacy of a compound in a spontaneous model of systemic lupus erythematosus.

Animals:

-

Female NZB/W F1 mice (typically starting at an age when disease begins to manifest, e.g., 20-24 weeks)

Procedure:

-

Monitor the mice for signs of disease development, such as proteinuria (measured using urine dipsticks) and the presence of anti-dsDNA antibodies in the serum (measured by ELISA).

-

Once the mice develop signs of disease, randomize them into treatment and vehicle control groups.

-

Administer the test compound (this compound) or vehicle orally on a daily basis.

-

Continue to monitor proteinuria, body weight, and survival throughout the study.

-

At the end of the study, collect blood for serological analysis and tissues (e.g., kidneys, spleen) for histological and pathological evaluation.

-

Assess the severity of glomerulonephritis in the kidneys through histological staining (e.g., H&E, PAS).

-

Analyze serum levels of anti-dsDNA antibodies and inflammatory cytokines.

-

Compare the outcomes between the treatment and vehicle groups to determine the efficacy of the compound.

Experimental and Drug Development Workflow

The development of an IRAK4 inhibitor like this compound typically follows a structured workflow from initial discovery to clinical evaluation.

Conclusion

IRAK4's position as a master regulator of innate immune signaling makes it a highly attractive therapeutic target for a wide range of inflammatory and autoimmune diseases. This compound is a potent and selective IRAK4 inhibitor that has demonstrated a promising preclinical profile and has advanced into clinical development. By effectively blocking the TLR and IL-1R signaling pathways, this compound has the potential to offer a novel therapeutic approach for patients with diseases such as lupus erythematosus. Further clinical investigation is warranted to fully elucidate its therapeutic potential. This technical guide provides a foundational understanding of the science behind IRAK4 and the development of this compound, intended to aid researchers and drug development professionals in this evolving field.

References

- 1. This compound for Cutaneous Lupus Erythematosus · Recruiting Participants for Phase Phase 2 Clinical Trial 2025 | Power | Power [withpower.com]

- 2. medsearchuk.com [medsearchuk.com]

- 3. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

- 7. This compound (GS-5718) / Gilead [delta.larvol.com]

- 8. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

Edecesertib: A Deep Dive into its Role in Modulating TLR/IL-1R-Mediated Inflammation

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Edecesertib (formerly GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a pivotal kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical therapeutic target for a host of inflammatory and autoimmune diseases. This technical guide elucidates the mechanism of action of this compound, presenting key preclinical data that underscore its role in mitigating TLR/IL-1R mediated inflammation. Detailed experimental protocols and visual representations of signaling pathways and workflows are provided to offer a comprehensive resource for researchers and drug development professionals in the field of immunology and inflammation.

Introduction: The Central Role of IRAK4 in Innate Immunity

The innate immune system serves as the first line of defense against invading pathogens and cellular damage. Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs) are key pattern recognition receptors (PRRs) that initiate inflammatory responses upon activation by pathogen-associated molecular patterns (PAMPs) or damage-associated molecular patterns (DAMPs). Central to the signaling of most TLRs (excluding TLR3) and the IL-1R family is the serine/threonine kinase IRAK4.

Upon ligand binding, TLRs and IL-1Rs recruit the adaptor protein MyD88, which in turn recruits IRAK4. This leads to the formation of a signaling complex known as the Myddosome, where IRAK4 becomes activated and phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1, and the subsequent production of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β. Given its critical upstream position, the kinase activity of IRAK4 is indispensable for signal transduction through these pathways. Dysregulation of TLR/IL-1R signaling is implicated in the pathophysiology of numerous autoimmune and inflammatory disorders, including rheumatoid arthritis, systemic lupus erythematosus (SLE), and inflammatory bowel disease. Therefore, selective inhibition of IRAK4 presents a highly attractive therapeutic strategy to temper pathological inflammation.

This compound (GS-5718): A Potent and Selective IRAK4 Inhibitor

This compound is a novel small molecule developed as a highly selective inhibitor of IRAK4. Its chemical structure has been optimized for potency, selectivity, and oral bioavailability.

Biochemical and Cellular Potency

This compound demonstrates potent inhibition of IRAK4 kinase activity and effectively suppresses inflammatory responses in cellular assays.

| Parameter | Value | Assay System |

| IRAK4 IC50 | Data not publicly available | Biochemical Kinase Assay |

| LPS-induced TNFα EC50 | 191 nM | Human Monocytes |

| Human Whole Blood Assay EC50 | 124 nM | TLR-agonist induced cytokine release |

| Table 1: Biochemical and cellular potency of this compound. |

Kinase Selectivity

The selectivity of a kinase inhibitor is paramount to minimize off-target effects. This compound has been profiled against a panel of kinases and has demonstrated a high degree of selectivity for IRAK4.

| Kinase | % Inhibition at 1µM |

| IRAK4 | >95% |

| Other Kinases | Specific data not publicly available, but reported to be highly selective |

| Table 2: Kinase selectivity profile of this compound. |

Mechanism of Action: Inhibition of the TLR/IL-1R Signaling Pathway

This compound exerts its anti-inflammatory effects by directly binding to the ATP-binding pocket of IRAK4, thereby preventing its phosphorylation and activation. This blockade of IRAK4 kinase activity effectively halts the downstream signaling cascade initiated by TLR and IL-1R activation.

Preclinical Efficacy in In Vivo Models of Inflammation

This compound has demonstrated significant efficacy in preclinical animal models of inflammatory diseases, supporting its potential for clinical development.

Murine Model of Systemic Lupus Erythematosus

In a New Zealand Black/White (NZB/W) F1 mouse model of spontaneous lupus, this compound treatment led to a significant reduction in disease-associated parameters.

| Parameter | Vehicle Control | This compound-treated | % Reduction |

| Proteinuria Score | Specific data not publicly available | Significant reduction | - |

| Anti-dsDNA Antibody Titer | Specific data not publicly available | Significant reduction | - |

| Renal Histopathology Score | Specific data not publicly available | Significant improvement | - |

| Table 3: Efficacy of this compound in a murine lupus model. |

Murine Model of Rheumatoid Arthritis

While specific data for this compound in a rheumatoid arthritis model is not publicly available, the therapeutic potential of IRAK4 inhibitors has been demonstrated in models such as collagen-induced arthritis (CIA).

| Parameter | Vehicle Control | IRAK4 Inhibitor-treated | % Reduction |

| Arthritis Score | Representative data | Significant reduction | - |

| Paw Swelling (mm) | Representative data | Significant reduction | - |

| Pro-inflammatory Cytokines (e.g., IL-6) in Joint | Representative data | Significant reduction | - |

| Table 4: Representative efficacy of an IRAK4 inhibitor in a murine CIA model. |

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following sections outline the key experimental protocols used in the preclinical characterization of this compound.

IRAK4 Biochemical Kinase Assay

Objective: To determine the direct inhibitory activity of this compound on IRAK4 kinase.

Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay, such as the LanthaScreen® Eu Kinase Binding Assay, is commonly used. This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase by the inhibitor.

Materials:

-

Recombinant human IRAK4 enzyme

-

LanthaScreen® Eu-anti-tag antibody

-

Kinase tracer

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

This compound (serially diluted)

-

384-well microplate

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Prepare a serial dilution of this compound in DMSO.

-

In a 384-well plate, add the diluted this compound or DMSO (vehicle control).

-

Add a mixture of IRAK4 enzyme and Eu-anti-tag antibody to each well.

-

Initiate the binding reaction by adding the kinase tracer to all wells.

-

Incubate the plate at room temperature for 60 minutes, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (excitation at 340 nm, emission at 620 nm and 665 nm).

-

Calculate the emission ratio (665 nm / 620 nm) and plot the results against the inhibitor concentration to determine the IC50 value.

Cellular Cytokine Release Assay (Human Whole Blood)

Objective: To assess the potency of this compound in inhibiting TLR-mediated cytokine production in a physiologically relevant human cell system.

Materials:

-

Freshly drawn human whole blood from healthy volunteers (anticoagulated with heparin)

-

RPMI 1640 medium

-

TLR agonist (e.g., Lipopolysaccharide (LPS) for TLR4, R848 for TLR7/8)

-

This compound (serially diluted)

-

96-well culture plate

-

ELISA kits for TNF-α, IL-6, etc.

-

CO2 incubator

Procedure:

-

Dilute the whole blood 1:1 with RPMI 1640 medium.

-

Add the diluted blood to a 96-well plate.

-

Add serial dilutions of this compound or DMSO (vehicle control) to the wells and pre-incubate for 1 hour at 37°C in a 5% CO2 incubator.

-

Stimulate the cells by adding a TLR agonist (e.g., LPS at a final concentration of 100 ng/mL).

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

Centrifuge the plate to pellet the blood cells.

-

Collect the plasma supernatant and measure cytokine concentrations using specific ELISA kits according to the manufacturer's instructions.

-

Plot the percentage of cytokine inhibition against the inhibitor concentration to determine the EC50 value.

In Vivo Collagen-Induced Arthritis (CIA) Model

Objective: To evaluate the therapeutic efficacy of this compound in a mouse model of rheumatoid arthritis.

Materials:

-

DBA/1J mice (male, 8-10 weeks old)

-

Bovine type II collagen

-

Complete Freund's Adjuvant (CFA)

-

Incomplete Freund's Adjuvant (IFA)

-

This compound formulated for oral administration

-

Vehicle control

-

Calipers for paw measurement

Procedure:

-

Immunization: On day 0, emulsify bovine type II collagen in CFA and immunize mice intradermally at the base of the tail.

-

Booster: On day 21, boost the mice with an emulsion of bovine type II collagen in IFA via intradermal injection.

-

Disease Monitoring: Starting from day 21, monitor the mice daily for the onset and severity of arthritis. Score each paw on a scale of 0-4 based on erythema and swelling. The maximum score per mouse is 16. Measure paw thickness using calipers.

-

Treatment: Upon the onset of arthritis (clinical score ≥ 2), randomize the mice into treatment and vehicle control groups. Administer this compound or vehicle orally once daily.

-

Endpoint Analysis: Continue treatment and monitoring for a predefined period (e.g., 14-21 days). At the end of the study, collect blood for cytokine and antibody analysis, and harvest paws for histological evaluation of joint inflammation, cartilage damage, and bone erosion.

Experimental and Logical Workflows

Visualizing the workflow of preclinical drug discovery can aid in understanding the logical progression of experiments.

Conclusion

This compound is a potent and selective IRAK4 inhibitor that effectively blocks TLR/IL-1R-mediated inflammatory signaling. Preclinical data demonstrate its ability to suppress pro-inflammatory cytokine production in cellular assays and show therapeutic efficacy in animal models of autoimmune disease. The comprehensive data and detailed protocols presented in this guide provide a valuable resource for the scientific community engaged in the research and development of novel anti-inflammatory therapeutics. The continued investigation of this compound in clinical trials will further elucidate its potential as a valuable treatment option for patients suffering from a range of inflammatory and autoimmune disorders.

The Discovery and Development of Edecesertib (GS-5718): A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edecesertib (GS-5718) is an investigational, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical component of the innate immune system. Dysregulation of these pathways is implicated in the pathogenesis of numerous inflammatory and autoimmune diseases. This compound was discovered and is being developed by Gilead Sciences as a potential therapeutic agent for conditions such as cutaneous lupus erythematosus (CLE) and rheumatoid arthritis (RA). This technical guide provides a comprehensive overview of the discovery, mechanism of action, and development of this compound, summarizing key preclinical and clinical findings.

Mechanism of Action: Targeting the Myddosome

This compound selectively inhibits the kinase activity of IRAK4.[1] IRAK4 is a central component of the myddosome, a post-receptor signaling complex that forms upon the activation of TLRs (excluding TLR3) and IL-1Rs.[2] Upon ligand binding to these receptors, the adaptor protein MyD88 recruits IRAK4, which in turn phosphorylates and activates IRAK1 and IRAK2. This initiates a downstream signaling cascade involving TRAF6, ultimately leading to the activation of transcription factors such as NF-κB and AP-1. These transcription factors drive the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1, IL-6, and IL-8, which are key drivers of inflammation.[2] By inhibiting IRAK4, this compound effectively blocks this entire cascade, thereby reducing the production of these inflammatory mediators.

Below is a diagram illustrating the IRAK4 signaling pathway and the point of intervention for this compound.

Caption: IRAK4 Signaling Pathway and this compound's Mechanism of Action.

Preclinical Development

In Vitro Potency

This compound has demonstrated potent inhibition of inflammatory cytokine production in cellular assays.

| Assay Type | Cell Type | Stimulant | Cytokine Measured | Potency (EC50) |

| Whole Blood Assay | Human Monocytes | Lipopolysaccharide (LPS) | TNF-α | 191 nM[3] |

Note: Specific biochemical IC50 values for direct IRAK4 enzyme inhibition by this compound are not publicly available at the time of this writing.

Preclinical Efficacy in a Murine Lupus Model

The efficacy of this compound was evaluated in the NZB/W F1 mouse model, which spontaneously develops a systemic lupus erythematosus (SLE)-like disease.[4]

| Animal Model | Key Findings |

| NZB/W F1 Mice | Statistically significant improvements in survival and reduced proteinuria compared to control animals.[5] |

Note: Detailed quantitative data from these preclinical efficacy studies, including specific dosing regimens and pharmacokinetic/pharmacodynamic relationships, have not been fully disclosed in public literature.

Preclinical Pharmacokinetics and Safety

Preclinical studies have indicated that this compound possesses pharmacokinetic properties suitable for once-daily oral administration and was well-tolerated in animal toxicity studies.[2][4]

Note: Specific pharmacokinetic parameters (e.g., Cmax, Tmax, AUC, half-life) from preclinical animal studies are not publicly available.

Clinical Development

This compound has progressed into clinical trials to evaluate its safety, tolerability, pharmacokinetics, and efficacy in humans.

Phase 1 Clinical Trial in Healthy Volunteers

A Phase 1, randomized, placebo-controlled, single and multiple ascending dose study was conducted in healthy volunteers.

| Study Identifier | Population | Doses Administered | Key Pharmacokinetic Findings | Key Pharmacodynamic Findings | Safety |

| Not specified | Healthy Volunteers | 15 mg, 50 mg, 150 mg (single and multiple doses)[6] | Profile supports once-daily dosing; Median half-life of 25 to 33 hours.[7] | Sustained >90% inhibition of ex-vivo stimulated TNF-α at 24 hours post-dose with 50 mg and 150 mg.[6] | Generally well-tolerated.[7] |

Note: Detailed quantitative pharmacokinetic and safety data from the Phase 1 study are not yet fully available in the public domain.

Phase 2 Clinical Trial in Cutaneous Lupus Erythematosus

A Phase 2a, randomized, blinded, placebo-controlled, proof-of-concept study is evaluating the efficacy, safety, and tolerability of this compound in participants with cutaneous lupus erythematosus (CLE).[8]

| Study Identifier | Condition | Intervention | Key Inclusion Criteria | Key Exclusion Criteria |

| NCT05629208 | Cutaneous Lupus Erythematosus (CLE) | This compound vs. Placebo[8] | Active CLE; CLASI-A score ≥ 8 (excluding alopecia).[3] | Highly active systemic lupus erythematosus (e.g., lupus nephritis, neuropsychiatric SLE).[3] |

Note: As of the last update, the results of this Phase 2 clinical trial have not been publicly reported.

Experimental Protocols

Whole Blood Ex Vivo Stimulation Assay

This assay is designed to measure the inhibitory effect of a compound on cytokine production in a physiologically relevant environment.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. clinicalresearch.com [clinicalresearch.com]

- 4. rivm.nl [rivm.nl]

- 5. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 6. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 7. researchgate.net [researchgate.net]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Edecesertib: A Technical Overview of a Novel IRAK4 Inhibitor for Autoimmune Diseases

For Researchers, Scientists, and Drug Development Professionals

Introduction

Edecesertib (formerly GS-5718) is an orally bioavailable small molecule that potently and selectively inhibits Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and interleukin-1 receptors (IL-1Rs), which are key components of the innate immune system and are implicated in the pathogenesis of numerous autoimmune diseases.[3][4] By targeting IRAK4, this compound represents a promising therapeutic strategy to modulate the inflammatory cascades that drive autoimmune conditions such as lupus erythematosus.[5][6] This document provides a comprehensive technical guide on the preclinical and clinical development of this compound, including its mechanism of action, quantitative data from key experiments, detailed experimental protocols, and visualizations of relevant biological pathways and workflows.

Mechanism of Action

This compound functions as a selective inhibitor of the kinase activity of IRAK4.[2] IRAK4 is a central signaling molecule downstream of TLRs and IL-1Rs.[3] Upon ligand binding to these receptors, a signaling complex known as the Myddosome is formed, which recruits and activates IRAK4.[4] Activated IRAK4 then phosphorylates other downstream targets, including IRAK1, leading to the activation of transcription factors such as NF-κB and AP-1.[4] These transcription factors subsequently induce the expression of a wide range of pro-inflammatory cytokines and chemokines, including TNF-α, IL-1β, and IL-6, which are crucial mediators of the inflammatory response in autoimmune diseases.[4] By inhibiting IRAK4, this compound effectively blocks this signaling cascade, thereby reducing the production of these inflammatory mediators.[3][7]

Signaling Pathway Diagram

Caption: Signaling pathway of TLR/IL-1R and the inhibitory action of this compound on IRAK4.

Preclinical Data

In Vitro Activity

This compound has demonstrated potent inhibition of inflammatory cytokine production in human cells. A key study showed that this compound inhibits the release of Tumor Necrosis Factor-alpha (TNF-α) from human monocytes stimulated with lipopolysaccharide (LPS).[1]

| Cell Type | Stimulant | Cytokine Measured | Endpoint | Result | Reference |

| Human Monocytes | LPS | TNF-α | EC50 | 191 nM | [1] |

In Vivo Efficacy in a Lupus Model

The efficacy of this compound has been evaluated in a murine model of spontaneous lupus, the New Zealand Black/New Zealand White (NZB/W) F1 hybrid mouse model. This model recapitulates many of the features of human systemic lupus erythematosus (SLE), including the development of autoantibodies, proteinuria, and kidney damage.[6] While specific quantitative data from the primary publication is not publicly available, a conference abstract summarizing the findings indicates significant therapeutic effects.[6]

| Animal Model | Treatment | Key Outcomes | Reference |

| NZB/W Mice | This compound (GS-5718) | - Statistically significant improvement in survival- Reduced proteinuria- Decreased splenomegaly- Lowered serum cholesterol levels- Histological improvement in kidneys (reduced swelling, crescent formation, and protein casts)- Reduction in peripheral and kidney cytokine and interferon gene expression- Decreased splenic immune cell infiltration | [6] |

Clinical Development

This compound is currently under clinical investigation for the treatment of cutaneous lupus erythematosus (CLE). A Phase 2a, randomized, blinded, placebo-controlled, proof-of-concept study (NCT05629208) is ongoing to evaluate the efficacy, safety, and tolerability of this compound in participants with CLE.[8]

Overview of a Phase 2a Clinical Trial in CLE

| Parameter | Description |

| Trial Identifier | NCT05629208 |

| Phase | 2a |

| Study Design | Randomized, Blinded, Placebo-Controlled |

| Indication | Cutaneous Lupus Erythematosus (CLE) |

| Primary Outcome | Change from baseline in Cutaneous Lupus Erythematosus Disease Area and Severity Index-Activity (CLASI-A) score at Week 12 |

| Key Inclusion Criteria | - Diagnosis of SLE and/or biopsy-confirmed CLE- Active CLE at screening- CLASI-A score ≥ 8 (excluding alopecia)- Inadequate response or intolerance to standard therapies |

| Key Exclusion Criteria | - Highly active SLE (e.g., lupus nephritis)- Other active skin conditions that may interfere with assessment- Significant active infections or clinically significant liver disease |

A Phase 1 study in healthy volunteers demonstrated that single and multiple once-daily oral doses of this compound were well-tolerated.[7] The study also showed a dose-dependent and sustained inhibition of ex-vivo stimulated TNF-α secretion, supporting a once-daily dosing regimen.[7] At doses of 50 mg and 150 mg, this compound resulted in sustained >90% inhibition of TNF-α 24 hours after single and multiple doses.[7]

Experimental Protocols

In Vitro LPS-Induced TNF-α Release Assay in Human Monocytes

This protocol is a general representation based on standard immunological assays and the information available for this compound.

-

Cell Isolation: Isolate human peripheral blood mononuclear cells (PBMCs) from healthy donor blood using Ficoll-Paque density gradient centrifugation. Further purify monocytes using magnetic-activated cell sorting (MACS) with CD14 microbeads.

-

Cell Culture: Plate the purified monocytes in 96-well plates at a density of 5 x 10^5 cells/mL in RPMI 1640 medium supplemented with 10% fetal bovine serum and penicillin-streptomycin.

-

Compound Treatment: Prepare serial dilutions of this compound in the cell culture medium. Pre-incubate the cells with varying concentrations of this compound or vehicle control (e.g., DMSO) for 1-2 hours at 37°C in a 5% CO2 incubator.

-

Stimulation: Induce TNF-α production by adding lipopolysaccharide (LPS) from E. coli to a final concentration of 1 µg/mL.

-

Incubation: Incubate the plates for 4-6 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plates to pellet the cells and collect the supernatants.

-

TNF-α Quantification: Measure the concentration of TNF-α in the supernatants using a commercial enzyme-linked immunosorbent assay (ELISA) kit according to the manufacturer's instructions.

-

Data Analysis: Calculate the half-maximal effective concentration (EC50) by fitting the dose-response data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Experimental Workflow Diagram

Caption: A representative workflow for an in vitro TNF-α release assay.

Conclusion

This compound is a promising, orally administered, selective IRAK4 inhibitor with demonstrated preclinical efficacy in a relevant animal model of lupus and a favorable safety and pharmacodynamic profile in early clinical trials. Its mechanism of action, which targets a key node in inflammatory signaling pathways, suggests potential therapeutic utility in a range of autoimmune diseases. The ongoing Phase 2a clinical trial in cutaneous lupus erythematosus will provide further insights into its clinical efficacy and potential as a novel treatment for autoimmune disorders. The data gathered to date strongly support the continued development of this compound as a potential new therapy for patients with autoimmune diseases.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound (GS-5718) / Gilead [delta.larvol.com]

- 3. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]

- 7. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 8. ClinicalTrials.gov [clinicaltrials.gov]

Unraveling the Anti-Inflammatory Potential of Edecesertib: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edecesertib (GS-5718) is an orally bioavailable, potent, and selective small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a pivotal kinase in the signaling cascades of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 represents a critical therapeutic target for a spectrum of inflammatory and autoimmune diseases. This whitepaper provides an in-depth technical overview of the anti-inflammatory properties of this compound, summarizing key preclinical and clinical findings. It details the underlying mechanism of action, presents quantitative data from relevant studies, outlines experimental methodologies, and visualizes the complex biological pathways and workflows involved.

Introduction: The Role of IRAK4 in Inflammation

The innate immune system, the body's first line of defense, relies on the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors, including TLRs. The IL-1 family of cytokines also plays a crucial role in orchestrating inflammatory responses. Central to the signaling of both TLRs (excluding TLR3) and IL-1Rs is the recruitment of the adaptor protein MyD88, which in turn recruits and activates IRAK4.[1][2] The kinase activity of IRAK4 is the initiating event that triggers a downstream signaling cascade, leading to the activation of transcription factors such as NF-κB and AP-1, and consequently, the production of a wide array of pro-inflammatory cytokines and chemokines like TNF-α, IL-6, and IL-1β.[3] Dysregulation of this pathway is a hallmark of numerous autoimmune and inflammatory disorders, making IRAK4 a compelling target for therapeutic intervention.[2][4]

This compound: A Selective IRAK4 Inhibitor

This compound is a novel drug candidate designed to selectively inhibit the kinase activity of IRAK4.[1][2] By blocking this upstream signaling node, this compound aims to broadly suppress the production of inflammatory mediators that drive the pathophysiology of various immune-mediated diseases.[1] Preclinical studies have demonstrated its potential in models of lupus, and it is currently under clinical investigation for the treatment of conditions such as cutaneous lupus erythematosus (CLE) and rheumatoid arthritis.[1][4][5]

Mechanism of Action: Disrupting the Inflammatory Cascade

This compound exerts its anti-inflammatory effects by binding to the ATP-binding pocket of IRAK4, thereby preventing its phosphorylation and subsequent activation of downstream signaling molecules. This targeted inhibition effectively abrogates the signal transduction from TLRs and IL-1Rs.

Figure 1: Simplified signaling pathway of TLR/IL-1R and the inhibitory action of this compound.

Preclinical Evidence of Anti-Inflammatory Activity

The anti-inflammatory effects of this compound have been demonstrated in various preclinical models. A key in vitro finding is its ability to inhibit the production of Tumor Necrosis Factor-alpha (TNF-α), a potent pro-inflammatory cytokine.

Quantitative Data from Preclinical Studies

| Assay Type | Cell Type | Stimulant | Measured Endpoint | Result (EC50) | Reference |

| Cytokine Release Inhibition Assay | Human Monocytes | LPS | TNF-α release | 191 nM | [5] |

Key Preclinical Experimental Protocol

LPS-Induced TNF-α Release in Human Monocytes

-

Objective: To determine the potency of this compound in inhibiting the release of TNF-α from primary human monocytes stimulated with lipopolysaccharide (LPS).

-

Cell Isolation: Primary human monocytes are isolated from peripheral blood mononuclear cells (PBMCs) obtained from healthy donors using standard density gradient centrifugation followed by magnetic-activated cell sorting (MACS) or plastic adherence.

-

Cell Culture and Treatment: Isolated monocytes are seeded in 96-well plates and allowed to adhere. The cells are then pre-incubated with varying concentrations of this compound or vehicle control for a specified period (e.g., 1 hour).

-

Stimulation: Following pre-incubation, cells are stimulated with a fixed concentration of LPS (a TLR4 agonist) to induce an inflammatory response.

-

Endpoint Measurement: After an incubation period (e.g., 4-6 hours), the cell culture supernatant is collected. The concentration of TNF-α in the supernatant is quantified using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

Data Analysis: The half-maximal effective concentration (EC50) value is calculated by fitting the concentration-response data to a four-parameter logistic curve.

Clinical Development and Investigations

This compound has progressed into clinical trials to evaluate its safety, tolerability, and efficacy in patient populations with inflammatory diseases, most notably cutaneous lupus erythematosus (CLE).

Overview of a Phase 2 Clinical Trial in Cutaneous Lupus Erythematosus

A representative clinical study is a randomized, double-blind, placebo-controlled, multicenter, Phase 2 proof-of-concept study designed to evaluate the safety, tolerability, and efficacy of this compound in participants with active CLE.[6][7][8]

Clinical Trial Workflow

Figure 2: A generalized workflow for a Phase 2 clinical trial of this compound in CLE.

Key Clinical Study Protocol Elements

-

Primary Objective: To evaluate the safety and tolerability of this compound in participants with CLE.[9]

-

Key Inclusion Criteria:

-

Key Exclusion Criteria:

-

Primary Efficacy Endpoint: Change from baseline in CLASI-A score at a specified time point (e.g., Week 12).

-

Secondary Endpoints: May include assessments of erythema, physician's global assessment, and biomarker analysis from skin biopsies and blood samples.

Conclusion and Future Directions

This compound represents a targeted therapeutic approach to mitigating inflammation by selectively inhibiting IRAK4, a master regulator of innate immune signaling. Preclinical data robustly support its anti-inflammatory properties, and ongoing clinical trials are poised to define its therapeutic role in diseases like cutaneous lupus erythematosus. The data gathered from these studies will be instrumental in understanding the clinical efficacy and safety profile of this compound and will guide its future development for a range of inflammatory and autoimmune disorders. The continued investigation into IRAK4 inhibition holds significant promise for delivering novel and effective treatments to patients with high unmet medical needs.

References

- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 3. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. New Treatment Option for Inflammatory Diseases - IRAK4 inhibitors [synapse.patsnap.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. trials.arthritis.org [trials.arthritis.org]

- 9. Study Details - Gilead Clinical Trials [gileadclinicaltrials.com]

Edecesertib: A Technical Guide to its Attenuation of Pro-Inflammatory Cytokine Production

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the mechanism and effect of Edecesertib (GS-5718) on the production of pro-inflammatory cytokines. This compound is a potent and selective, orally active inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] IRAK4 is a critical kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), which are central to the innate immune response and the inflammatory cascade.[1][3] Dysregulation of these pathways is implicated in a variety of inflammatory and autoimmune diseases.[4]

Core Mechanism of Action: IRAK4 Inhibition

This compound exerts its anti-inflammatory effects by targeting IRAK4, a serine/threonine kinase that acts as a crucial upstream mediator in the TLR and IL-1R signaling cascades.[1][3] Upon ligand binding to these receptors, a signaling complex is formed, leading to the activation of IRAK4. Activated IRAK4 then phosphorylates downstream targets, culminating in the activation of transcription factors such as Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinases (MAPKs).[5][6] These transcription factors are responsible for inducing the expression of a wide array of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1 beta (IL-1β). By inhibiting the kinase activity of IRAK4, this compound effectively blocks these downstream signaling events, leading to a reduction in the production of these key pro-inflammatory cytokines.[7][8]

Quantitative Data on Cytokine Inhibition

Preclinical studies have demonstrated this compound's ability to inhibit the production of pro-inflammatory cytokines. The following table summarizes the available quantitative data on the in vitro efficacy of this compound.

| Cytokine | Cell Type | Stimulant | This compound Potency (EC50) | Reference |

| TNF-α | Human Monocytes | Lipopolysaccharide (LPS) | 191 nM | [2] |

Signaling Pathway

The following diagram illustrates the TLR4/IL-1R signaling pathway and the point of intervention for this compound.

Experimental Protocols

The following is a representative protocol for an in vitro experiment to determine the effect of this compound on pro-inflammatory cytokine production, based on common laboratory practices.

Objective: To quantify the inhibitory effect of this compound on the production of TNF-α, IL-6, and IL-1β from lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs).

Materials:

-

This compound (GS-5718)

-

Lipopolysaccharide (LPS) from E. coli

-

Human Peripheral Blood Mononuclear Cells (PBMCs)

-

RPMI-1640 cell culture medium

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

Phosphate-Buffered Saline (PBS)

-

ELISA kits for human TNF-α, IL-6, and IL-1β

-

96-well cell culture plates

-

CO2 incubator (37°C, 5% CO2)

-

Centrifuge

-

Microplate reader

Experimental Workflow Diagram:

Procedure:

-

Cell Culture:

-

Isolate PBMCs from healthy human donor blood using Ficoll-Paque density gradient centrifugation.

-

Wash the cells with PBS and resuspend in complete RPMI-1640 medium (supplemented with 10% FBS and 1% Penicillin-Streptomycin).

-

Seed the cells in a 96-well plate at a density of 2 x 10^5 cells per well.

-

-

Compound Treatment:

-

Prepare a serial dilution of this compound in complete RPMI-1640 medium.

-

Add the diluted this compound to the appropriate wells and incubate for 1 hour at 37°C in a 5% CO2 incubator. Include a vehicle control (e.g., DMSO) at the same final concentration used for the highest this compound dose.

-

-

Cell Stimulation:

-

Prepare a stock solution of LPS in sterile PBS.

-

Add LPS to all wells (except for the unstimulated control wells) to a final concentration of 100 ng/mL.

-

Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

-

-

Cytokine Measurement:

-

After incubation, centrifuge the plate to pellet the cells.

-

Carefully collect the supernatant from each well.

-

Quantify the concentration of TNF-α, IL-6, and IL-1β in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

-

-

Data Analysis:

-

Generate a standard curve for each cytokine using the recombinant standards provided in the ELISA kits.

-

Calculate the concentration of each cytokine in the experimental samples based on the standard curve.

-

Determine the percentage of cytokine inhibition for each concentration of this compound relative to the vehicle-treated, LPS-stimulated control.

-

Calculate the EC50 value for each cytokine by fitting the dose-response data to a four-parameter logistic curve.

-

Conclusion

This compound is a promising anti-inflammatory agent that functions through the targeted inhibition of IRAK4. By disrupting the TLR/IL-1R signaling pathway, this compound effectively reduces the production of key pro-inflammatory cytokines, including TNF-α. While further quantitative data on its effects on other cytokines like IL-6 and IL-1β would be beneficial, its mechanism of action provides a strong rationale for its therapeutic potential in a range of inflammatory and autoimmune disorders. The experimental protocols and pathway diagrams provided in this guide offer a framework for researchers and drug development professionals to further investigate and understand the immunomodulatory properties of this compound.

References

- 1. Discovery of this compound (GS-5718): A Potent, Selective Inhibitor of IRAK4 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]

- 5. Anti-inflammatory activity of ezetimibe by regulating NF-κB/MAPK pathway in THP-1 macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Chronic activation of endothelial MAPK disrupts hematopoiesis via NFKB dependent inflammatory stress reversible by SCGF - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Zabedosertib, a novel interleukin-1 receptor-associated kinase-4 inhibitor, shows a favorable pharmacokinetic and safety profile across multiple phase 1 studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The oral IRAK4 inhibitors zabedosertib and BAY1830839 suppress local and systemic immune responses in a randomized trial in healthy male volunteers - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the selectivity profile of Edecesertib

For Researchers, Scientists, and Drug Development Professionals

Edecesertib (formerly GS-5718) is a potent and orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a critical downstream kinase in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a key mediator of the innate immune response. Its inhibition presents a promising therapeutic strategy for a range of inflammatory and autoimmune diseases. This technical guide provides an in-depth analysis of the selectivity profile of this compound, compiling available quantitative data, detailing experimental methodologies, and visualizing the relevant biological pathways and experimental workflows.

Kinase Selectivity Profile

This compound has demonstrated a high degree of selectivity for IRAK4 over other kinases. An extensive kinase panel screening using the KINOMEscan™ platform, which evaluated the binding of this compound to 468 human kinases, revealed its remarkable specificity. The compound is reported to be over 500-fold more selective for IRAK4 than for any other kinase in this extensive panel. Furthermore, it exhibits a 176-fold selectivity for IRAK4 over the closely related kinase, IRAK1. This high selectivity is a critical attribute, as it minimizes the potential for off-target effects and associated toxicities.

Table 1: Kinase Inhibition Profile of this compound

| Kinase Target | Selectivity Fold vs. IRAK4 |

| IRAK1 | 176 |

| Other Kinases (466 total) | >500 |

Data derived from a KINOMEscan™ assay against a panel of 468 human kinases.

Mechanism of Action and Signaling Pathway

This compound exerts its therapeutic effect by inhibiting the kinase activity of IRAK4. This inhibition disrupts the signaling cascade initiated by the activation of TLRs and IL-1Rs. Upon ligand binding, these receptors recruit the adaptor protein MyD88, which in turn recruits IRAK4, leading to the formation of the Myddosome complex. Within this complex, IRAK4 autophosphorylates and then phosphorylates IRAK1. This phosphorylation event triggers a downstream signaling cascade, culminating in the activation of transcription factors such as NF-κB and AP-1. These transcription factors then drive the expression of a wide array of pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, and IL-1β. By inhibiting IRAK4, this compound effectively blocks this entire inflammatory cascade at a critical upstream juncture.

Experimental Protocols

The high selectivity of this compound was determined through rigorous biochemical assays. The following is a generalized protocol based on standard industry practices for kinase inhibitor profiling.

KINOMEscan™ Selectivity Profiling

The KINOMEscan™ assay platform from DiscoveRx is a competition binding assay that quantitatively measures the interaction of a test compound with a panel of human kinases.

Principle:

The assay measures the amount of a test compound that is required to displace a proprietary, immobilized, active-site directed ligand from the kinase of interest. The binding of the ligand to the kinase is detected using a DNA-tagged antibody, and the amount of bound kinase is quantified by qPCR.

Methodology:

-

Kinase Panel: A comprehensive panel of 468 human kinases expressed as fusions with a proprietary tag is utilized.

-

Compound Preparation: this compound is serially diluted to a range of concentrations.

-

Binding Assay: The kinases are incubated with the immobilized ligand and varying concentrations of this compound.

-

Quantification: After incubation, the amount of kinase bound to the solid support is measured via qPCR of the DNA tag.

-

Data Analysis: The results are reported as percent of control, and dissociation constants (Kd) or IC50 values are calculated to determine the binding affinity and selectivity.

In Vitro IRAK4 Inhibition Assay (Biochemical)

To determine the potency of this compound against its primary target, a biochemical assay measuring the kinase activity of IRAK4 is employed.

Principle:

This assay measures the ability of this compound to inhibit the phosphorylation of a substrate by recombinant human IRAK4. The amount of phosphorylation is typically quantified by measuring the consumption of ATP or the generation of ADP.

Methodology:

-

Reagents: Recombinant human IRAK4 enzyme, a suitable peptide or protein substrate (e.g., myelin basic protein), ATP, and a detection reagent (e.g., ADP-Glo™ from Promega).

-

Compound Preparation: this compound is serially diluted in an appropriate buffer.

-

Kinase Reaction: IRAK4 and its substrate are incubated with varying concentrations of this compound in the presence of ATP.

-

Detection: After a set incubation period, the reaction is stopped, and the amount of ADP produced is measured using a luminescence-based detection reagent.

-

Data Analysis: The luminescence signal is inversely proportional to the kinase activity. IC50 values are calculated by fitting the data to a dose-response curve.

Conclusion

This compound is a highly selective inhibitor of IRAK4, a key kinase in innate immunity signaling. Its potent and specific inhibition of IRAK4, with minimal off-target activity against a broad panel of kinases, underscores its potential as a targeted therapeutic for inflammatory and autoimmune diseases. The well-defined mechanism of action and the robust methodologies used to characterize its selectivity profile provide a strong foundation for its continued clinical development. This in-depth guide serves as a comprehensive resource for researchers and drug development professionals seeking to understand the nuanced selectivity and mechanism of this promising therapeutic agent.

Edecesertib and its Impact on Innate Immunity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Edecesertib (GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4). As a key kinase in the signaling pathways downstream of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical component of the innate immune system. Dysregulation of these pathways is implicated in the pathophysiology of numerous autoimmune and inflammatory diseases. This technical guide provides an in-depth overview of the mechanism of action of this compound, its impact on innate immune responses, a summary of the available quantitative data on cytokine inhibition, and detailed experimental methodologies for assessing its activity.

Introduction

The innate immune system provides the first line of defense against pathogens and is initiated by the recognition of pathogen-associated molecular patterns (PAMPs) and damage-associated molecular patterns (DAMPs) by pattern recognition receptors (PRRs), including the Toll-like receptor (TLR) family. Upon ligand binding, TLRs and IL-1Rs recruit adaptor proteins, leading to the formation of the Myddosome complex and the subsequent activation of IRAK4. Activated IRAK4 initiates a signaling cascade that culminates in the activation of transcription factors, such as NF-κB and AP-1, and the production of pro-inflammatory cytokines and chemokines.

This compound targets IRAK4, thereby blocking this critical signaling nexus and attenuating the downstream inflammatory response.[1] This targeted approach offers a promising therapeutic strategy for a range of inflammatory conditions, including lupus erythematosus and rheumatoid arthritis.[2][3]

Mechanism of Action: Inhibition of IRAK4-Mediated Signaling

This compound functions as a competitive inhibitor of IRAK4, binding to the kinase domain and preventing its phosphorylation and subsequent activation of downstream signaling molecules.[1] This blockade of IRAK4 activity effectively abrogates the signaling cascade initiated by TLRs and IL-1Rs, leading to a broad suppression of pro-inflammatory mediator production.

Signaling Pathway

The following diagram illustrates the central role of IRAK4 in TLR/IL-1R signaling and the point of intervention for this compound.

Quantitative Data on Cytokine Inhibition

This compound has been shown to inhibit the production of a range of pro-inflammatory cytokines. The available quantitative data from in vitro and ex vivo studies are summarized below. A Phase 1 clinical study in healthy volunteers noted that the percentage inhibition of all measured cytokines was highly correlated.[4]

| Cytokine | Assay System | Stimulus | Result | Reference |

| TNF-α | Human Monocytes | LPS | EC50 = 191 nM | [3] |

| TNF-α | Human Whole Blood (ex vivo) | R848 (TLR7/8 agonist) | >90% inhibition at 50 mg and 150 mg doses (24h post-dose) | [4] |

| Multiple Cytokines | Murine NZB/W Lupus Model | Spontaneous | Statistically significant reductions in peripheral cytokine production | [5] |

Experimental Protocols

Ex Vivo Whole Blood Assay for Cytokine Release

This protocol is based on the methodology described for the Phase 1 clinical evaluation of this compound and is a robust method for assessing the pharmacodynamic effects of IRAK4 inhibition on TLR-mediated cytokine production.[4]

Objective: To measure the inhibitory effect of this compound on the ex vivo production of pro-inflammatory cytokines in whole blood stimulated with a TLR agonist.

Materials:

-

Freshly drawn human whole blood collected in sodium heparin tubes.

-

RPMI 1640 medium.

-

R848 (TLR7/8 agonist) or LPS (TLR4 agonist).

-

This compound (or vehicle control).

-

96-well cell culture plates.

-

CO₂ incubator (37°C, 5% CO₂).

-

Centrifuge.

-

ELISA or other validated cytokine measurement kits (e.g., for TNF-α, IL-6, IL-1β).

-

Phosphate-buffered saline (PBS).

Procedure:

-

Blood Collection and Dilution: Collect whole blood from healthy volunteers or study participants. Dilute the blood 1:1 with RPMI 1640 medium.

-

Plating: Add 180 µL of the diluted blood to each well of a 96-well plate.

-

Compound Addition: Add 20 µL of this compound at various concentrations (or vehicle control) to the appropriate wells.

-

Pre-incubation: Incubate the plate for 1 hour at 37°C in a 5% CO₂ incubator.

-

Stimulation: Add 20 µL of R848 or LPS at a pre-determined optimal concentration to stimulate cytokine production. Include unstimulated control wells.

-

Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO₂ incubator.

-

Supernatant Collection: Centrifuge the plate at 500 x g for 10 minutes. Carefully collect the supernatant without disturbing the cell pellet.

-

Cytokine Analysis: Measure the concentration of cytokines in the supernatant using validated ELISA kits or other immunoassays according to the manufacturer's instructions.

-

Data Analysis: Calculate the percent inhibition of cytokine production by this compound compared to the vehicle-treated, stimulated control.

Experimental Workflow

The following diagram outlines the workflow for the ex vivo whole blood assay.

Conclusion

This compound demonstrates a clear mechanism of action through the potent and selective inhibition of IRAK4, a critical node in innate immune signaling. This leads to a significant reduction in the production of pro-inflammatory cytokines downstream of TLR and IL-1R activation. The available data, primarily focused on the robust inhibition of TNF-α, and the high correlation of inhibition across other cytokines, strongly support the continued investigation of this compound as a therapeutic agent for a variety of inflammatory and autoimmune diseases. The experimental protocols provided herein offer a framework for the continued evaluation of this compound and other IRAK4 inhibitors in a preclinical and clinical setting.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (GS-5718) / Gilead [delta.larvol.com]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Phase 1 Study Results of GS-5718, an Oral IRAK4-Inhibitor: Pharmacodynamics of Single and Multiple Doses of GS-5718 in Healthy Subjects - ACR Meeting Abstracts [acrabstracts.org]

- 5. The Clinical, Oral Small Molecule IRAK4 Inhibitor, GS-5718, Improves Survival and Reduces Disease Pathologies by Modulating Multiple Inflammatory Endpoints in the Murine NZB/W Model of Spontaneous Lupus - ACR Meeting Abstracts [acrabstracts.org]

Edecesertib: A Deep Dive into Preclinical Data and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Edecesertib (GS-5718) is a potent and selective, orally bioavailable small molecule inhibitor of Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[1][2] As a key mediator in the signaling pathways of Toll-like receptors (TLRs) and Interleukin-1 receptors (IL-1Rs), IRAK4 is a critical node in the innate immune response. Its inhibition presents a promising therapeutic strategy for a range of autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the preclinical data and findings for this compound, offering insights into its mechanism of action, in vitro and in vivo pharmacology, and pharmacokinetic profile.

Core Mechanism of Action: IRAK4 Inhibition

This compound exerts its therapeutic effect by directly inhibiting the kinase activity of IRAK4.[1] This upstream inhibition effectively blocks the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and chemokines, such as TNFα, IL-1β, IL-6, and IL-8.[3] The dysregulation of these signaling pathways is a hallmark of numerous autoimmune diseases, including lupus and rheumatoid arthritis.

Quantitative Preclinical Data Summary

The following tables summarize the key quantitative data from in vitro and in vivo preclinical studies of this compound.

Table 1: In Vitro Potency and Selectivity

| Assay Type | Target/Stimulus | Cell Line/System | Endpoint | Result |

| Enzymatic Assay | IRAK4 | Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) | IC50 | 0.52 nM[4] |

| Whole Blood Assay | LPS | Human Monocytes | TNFα Release | EC50 = 191 nM[5] |

| Kinase Selectivity Panel | 468 Human Kinases | KINOMEscan | % Inhibition @ 1 µM | Highly Selective for IRAK4 |

Table 2: In Vivo Efficacy in NZB/W Mouse Model of Lupus

| Parameter | Treatment Group | Observation |

| Survival | This compound | Statistically significant improvement compared to control |

| Proteinuria | This compound | Statistically significant reduction compared to control |

| Splenomegaly | This compound | Statistically significant reduction compared to control |

| Serum Cholesterol | This compound | Statistically significant reduction compared to control |

| Kidney Histology | This compound | Decreased swelling, crescent formation, and protein casts |

Detailed Experimental Protocols

IRAK4 Inhibition Assay (TR-FRET)

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against IRAK4 kinase activity.

Methodology:

-

Reagents: Recombinant human IRAK4, ATP, a fluorescently labeled peptide substrate.

-

Procedure:

-

This compound is serially diluted and incubated with recombinant IRAK4 enzyme.

-

The kinase reaction is initiated by the addition of ATP and the fluorescent peptide substrate.

-

The reaction is allowed to proceed for a defined period at room temperature.

-

A solution to stop the reaction and a detection reagent are added.

-

The degree of substrate phosphorylation is measured by detecting the FRET signal on a suitable plate reader.

-

-

Data Analysis: The IC50 value is calculated from the dose-response curve of IRAK4 inhibition.

Human Whole Blood Assay

Objective: To assess the potency of this compound in a more physiologically relevant system by measuring the inhibition of cytokine release from human whole blood.

Methodology:

-

Sample Collection: Fresh human whole blood is collected from healthy volunteers.

-

Procedure:

-

Whole blood is incubated with varying concentrations of this compound.

-

Lipopolysaccharide (LPS) is added to stimulate the TLR4 pathway and induce cytokine production.

-

The samples are incubated for a specified time at 37°C.

-

Plasma is separated by centrifugation.

-

-

Analysis: The concentration of TNFα in the plasma is quantified using an enzyme-linked immunosorbent assay (ELISA). The EC50 value, the concentration at which 50% of the maximal TNFα release is inhibited, is then determined.

NZB/W F1 Mouse Model of Spontaneous Lupus

Objective: To evaluate the in vivo efficacy of this compound in a well-established mouse model that recapitulates many features of human systemic lupus erythematosus (SLE).

Methodology:

-

Animal Model: Female NZB/W F1 mice, which spontaneously develop an autoimmune disease resembling human SLE, are used.

-

Treatment:

-

Mice are randomized into treatment and vehicle control groups based on initial proteinuria levels.

-

This compound is administered orally, once daily, for a specified duration.

-

-

Endpoint Monitoring:

-

Survival: Monitored throughout the study.

-

Proteinuria: Urine is collected weekly to assess kidney damage.

-

Splenomegaly: Spleen weight is measured at the end of the study.

-

Serum Biomarkers: Blood is collected to measure levels of autoantibodies and inflammatory markers.

-

Histopathology: Kidneys are collected for histological examination to assess the extent of lupus nephritis.

-